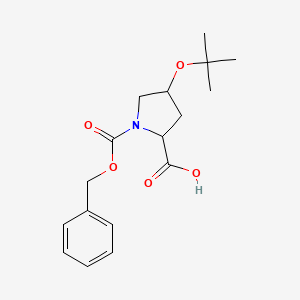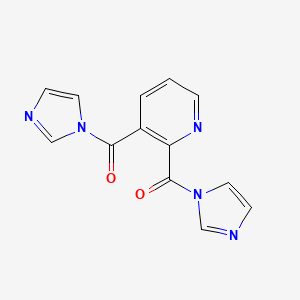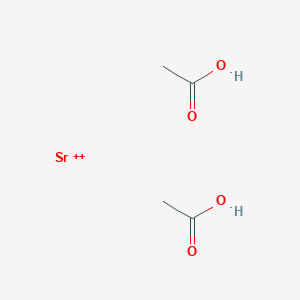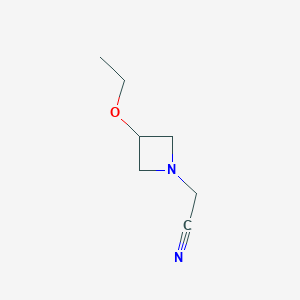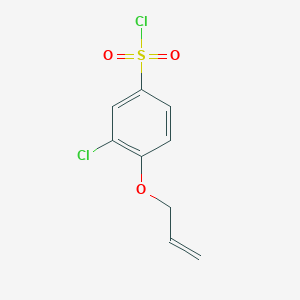
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride: is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an allyloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride typically begins with 4-hydroxy-3-chlorobenzenesulfonyl chloride.
Etherification: The hydroxyl group is converted to an allyloxy group through an etherification reaction using allyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The allyloxy group can participate in oxidation reactions to form epoxides or undergo reduction to yield the corresponding alcohol.
Addition Reactions: The double bond in the allyloxy group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Epoxides and Alcohols: Formed from oxidation and reduction of the allyloxy group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The sulfonyl chloride group can serve as a protecting group for amines during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Bioconjugation: The sulfonyl chloride group can be used to attach biomolecules to surfaces or other molecules.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters.
Comparison with Similar Compounds
4-(Allyloxy)-benzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.
3-Chlorobenzenesulfonyl chloride: Lacks the allyloxy group.
4-(Methoxy)-3-chlorobenzenesulfonyl chloride: Has a methoxy group instead of an allyloxy group.
Uniqueness:
Functional Groups: The combination of the allyloxy group and the chlorine atom on the benzene ring, along with the sulfonyl chloride group, provides unique reactivity and potential for diverse chemical transformations.
Versatility: Its ability to undergo various types of reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H8Cl2O3S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-chloro-4-prop-2-enoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-5-14-9-4-3-7(6-8(9)10)15(11,12)13/h2-4,6H,1,5H2 |
InChI Key |
WSDILEQLTVOUGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
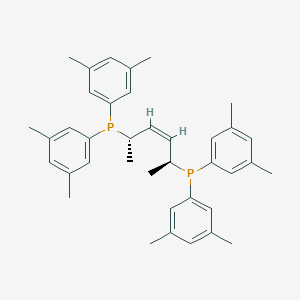
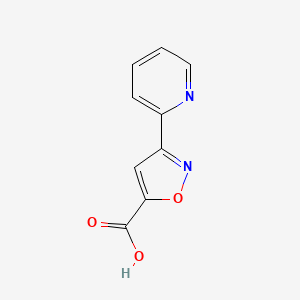
![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
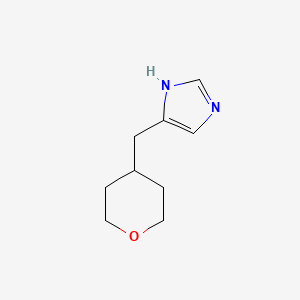
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
